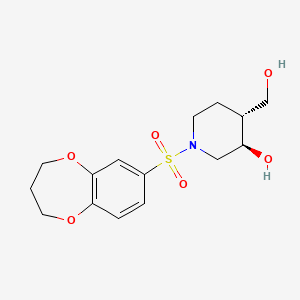
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea, also known as CDU, is a synthetic compound that has shown promising results in scientific research applications. It belongs to the class of urea herbicides and is used as a selective herbicide in agriculture. The purpose of
Wirkmechanismus
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea inhibits the activity of photosystem II in plants, which is responsible for converting light energy into chemical energy. This leads to a disruption in the photosynthesis process, ultimately resulting in the death of the plant. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammals and is rapidly metabolized and excreted from the body. It does not accumulate in tissues and has no known adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea is a highly selective herbicide and has been shown to be effective against a wide range of weeds. It is also relatively easy to synthesize and has low toxicity in mammals. However, this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea research. One area of interest is the development of new this compound analogs with improved herbicidal properties. Another potential direction is the use of this compound in combination with other herbicides to increase its effectiveness. Additionally, this compound may have potential applications in other areas, such as the treatment of other diseases besides cancer. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research applications. It is a selective herbicide that works by inhibiting the photosynthesis process in plants and has also been studied for its potential use in cancer treatment. This compound has low toxicity in mammals and is rapidly metabolized and excreted from the body. While this compound has some limitations, it has several potential future directions for research.
Synthesemethoden
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea is synthesized by reacting 3-chloroaniline with 2-chloro-4,6-dimethylpyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with phosgene to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and has shown to be effective against a wide range of weeds. It works by inhibiting the photosynthesis process in plants, leading to their death. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-6-9(2)17-13(16)12(8)19-14(20)18-11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVGBUFJQWYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)

![4-methoxy-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5437150.png)
![2-{[4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437155.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5437169.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B5437179.png)
![5-[(3-anilino-1-piperidinyl)carbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5437185.png)
![N-(2-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5437192.png)
![4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5437199.png)
![1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B5437202.png)

![(3S*,4S*)-1-[(7-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5437234.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437263.png)